Product packaging for Hex-2-yne-1,6-diol(Cat. No.:CAS No. 32114-34-4)

Hex-2-yne-1,6-diol

Cat. No.: B11941913
CAS No.: 32114-34-4
M. Wt: 114.14 g/mol
InChI Key: JMFLJGDVVZHUGJ-UHFFFAOYSA-N
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Description

Significance of Alkyne-Containing Diols as Versatile Synthetic Intermediates and Building Blocks

Alkyne-containing diols are highly valued in organic chemistry for their dual functionality. The presence of both hydroxyl (-OH) groups and a carbon-carbon triple bond allows for a wide range of chemical reactions. These compounds serve as crucial building blocks for the synthesis of more complex molecules. The alkyne moiety can participate in reactions such as hydrogenation, halogenation, and cycloadditions, while the diol functionality allows for esterification and etherification, and can be used to introduce other functional groups.

The strategic placement of these functional groups makes alkyne diols key intermediates in the synthesis of pharmaceuticals and fine chemicals. For instance, the related compound 2,4-hexadiyne-1,6-diol (B1360023) is a starting material for the synthesis of the antibiotic thiarubrine A. sigmaaldrich.com Furthermore, these diols are instrumental in materials science, particularly in the development of new polymers. The triple bonds can undergo polymerization to form long-chain polymers with unique electronic and optical properties.

Historical Context and Evolution of Research on Hexyne-Diol Systems

The study of diacetylene compounds, a class to which isomers of Hex-2-yne-1,6-diol belong, saw significant investigation during the mid-20th century. Early research focused on the synthesis and characterization of these compounds, with a particular interest in their polymerization capabilities. For example, 2,4-hexadiyne-1,6-diol can be synthesized through the oxidative catalytic coupling of propargyl alcohol or by the reaction of diacetylene with formaldehyde (B43269) in the presence of a silver catalyst. google.com The tendency of compounds like 2,4-hexadiyne-1,6-diol to undergo polymerization upon heating has been a subject of study for decades. sigmaaldrich.com Over time, the focus of research has expanded to include the applications of these compounds in more advanced areas, such as nonlinear optical materials and conductive polymers.

Scope and Objectives of Academic Inquiry into the Chemical Transformations and Applications of this compound

The primary objectives of academic research into hexyne-diol systems, including this compound, are to explore their full potential as synthetic intermediates and as precursors to novel materials. A key area of inquiry is the development of new synthetic methodologies that utilize the unique reactivity of the alkyne and diol functional groups. This includes the exploration of stereoselective reactions to produce chiral molecules and the use of these compounds in metal-catalyzed cross-coupling reactions to build complex molecular architectures.

In materials science, the focus is on synthesizing and characterizing new polymers derived from hexyne-diols. Researchers are investigating how the structure of the diol monomer influences the properties of the resulting polymer, with the goal of creating materials with tailored electronic, optical, and mechanical properties for specific applications. For example, 2,4-hexadiyne-1,6-diol has been used as a photo-reactive cross-linking agent in the preparation of conductive polymers.

Chemical and Physical Properties of 2,4-Hexadiyne-1,6-diol (A representative Hexyne-Diol)

PropertyValue
Molecular Formula C₆H₆O₂
Molecular Weight 110.11 g/mol
Melting Point 113-114 °C
Boiling Point 292.1 °C at 760 mmHg
Density 1.234 g/cm³
CAS Number 3031-68-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B11941913 Hex-2-yne-1,6-diol CAS No. 32114-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32114-34-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hex-2-yne-1,6-diol

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1,3,5-6H2

InChI Key

JMFLJGDVVZHUGJ-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCO)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Hex 2 Yne 1,6 Diol and Its Derivatives

Direct Synthesis Routes and Optimization Studies of Hex-2-yne-1,6-diol

While this compound is a known chemical entity, specific, well-documented methods for its direct, high-yield synthesis are not extensively reported in peer-reviewed literature. However, its structure lends itself to several plausible synthetic pathways derived from fundamental principles of organic chemistry. These hypothetical routes provide a framework for potential optimization studies.

One potential strategy involves a nucleophilic attack by the acetylide of a protected 3-butyn-1-ol (B147353) on formaldehyde (B43269). This approach builds the carbon skeleton sequentially.

Plausible Synthetic Route 1: Grignard-based Approach

Protection: The hydroxyl group of 3-butyn-1-ol is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent it from interfering with the subsequent Grignard reaction.

Metallation: The protected butynol (B8639501) is treated with a Grignard reagent like ethylmagnesium bromide to form the terminal acetylide (a Grignard reagent of the alkyne).

Nucleophilic Opening of Epoxide: The resulting acetylide then acts as a nucleophile, attacking ethylene (B1197577) oxide. This reaction opens the epoxide ring and forms the required six-carbon chain with hydroxyl groups at positions 1 and 6, with the triple bond at position 2.

Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Another viable approach could involve the coupling of two smaller, functionalized fragments.

Plausible Synthetic Route 2: Acetylide Alkylation

Preparation of Propargyl Alcohol Dianion: Propargyl alcohol is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), to form a dianion.

Reaction with an Electrophile: The dianion is then reacted with a suitable three-carbon electrophile containing a leaving group and a protected hydroxyl group, such as 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane.

Deprotection: The final step involves the removal of the protecting group to yield the target diol.

Optimization of these theoretical routes would involve screening various protecting groups, solvents, reaction temperatures, and catalysts to maximize yield and purity.

Table 1: Comparison of Plausible Direct Synthesis Routes for this compound

ParameterRoute 1: Grignard-based ApproachRoute 2: Acetylide Alkylation
Key FragmentsProtected 3-butyn-1-ol, Ethylene oxidePropargyl alcohol, Protected 3-bromo-1-propanol
Key ReactionNucleophilic opening of an epoxideNucleophilic substitution (alkylation)
Potential ChallengesControlling reactivity of Grignard reagent; potential side reactions.Formation of the dianion; potential elimination side reactions.
Optimization PointsChoice of protecting group, solvent (e.g., THF), temperature control.Choice of base, reaction time, purification of intermediate.

Strategies for the Preparation of this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. This can be achieved by modifying the hexyne scaffold or by employing flexible synthetic strategies.

Functionalization of Related Hexyne Scaffolds

The functionalization of existing hexyne backbones is a direct method for creating analogues. A common transformation is the conversion of an alkyne to a diol via an alkene intermediate. For example, a hexyne can be stereoselectively reduced to a cis-alkene using Lindlar's catalyst. The resulting hex-2-ene can then undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to produce a syn-diol analogue. wikipedia.orgorganic-chemistry.org Alternatively, conversion to a trans-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃) followed by epoxidation and subsequent acid-catalyzed ring-opening would yield an anti-diol. youtube.com

Other functionalizations can target the hydroxyl groups of this compound itself, converting them into esters, ethers, or other functional groups to create a library of derivatives. Regioselective functionalization can be achieved by using directing groups. For instance, a dimethylvinylsilyl (DMVS) group can act as a directing group in the Pt(0)-catalyzed hydrosilylation of unsymmetrical alkynes, allowing for the selective functionalization of one part of the molecule. acs.org

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies offer powerful pathways to libraries of this compound analogues.

Convergent Synthesis: In this approach, different parts of the final molecule are synthesized separately and then combined in the final stages. For this compound analogues, this could involve coupling a functionalized C₃ propargyl fragment with a different functionalized C₃ fragment. This method is highly efficient as it allows for variations in either fragment late in the synthesis, quickly generating a range of analogues.

Divergent Synthesis: This strategy begins with a common core structure, which is then elaborated in different ways to produce a variety of distinct compounds. A study on the synthesis of attenols A and B demonstrated a divergent route enabled by the gold-catalyzed bicycloketalization of an alkyne-diol. rsc.org The relative stability of the alkyne moiety compared to a ketone allowed for flexible manipulation of protecting groups, leading to different complex products from a common precursor. rsc.org This principle could be applied to a this compound scaffold, where the alkyne and diol functionalities are selectively reacted in subsequent steps to generate a diverse set of molecules.

Chemo- and Regioselective Transformations in the Synthesis of this compound and its Precursors

Achieving high selectivity is a key challenge in the synthesis of polyfunctional molecules like this compound. Modern synthetic techniques, including the use of ionic liquids and ultrasonic energy, offer significant advantages in controlling reaction outcomes.

Application of Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining importance as "green" solvents and catalysts in organic synthesis. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents.

In the context of alkyne synthesis, ILs can enhance both reaction rates and selectivity. They have been successfully used as efficient solvents and catalysts for C-C bond formation reactions. researchgate.netorganic-chemistry.orgresearchgate.net For instance, the ionic liquid 1-methyl-3-pentylimidazolium fluoroborate ([pmIm]BF₄) has been shown to be an effective catalyst and solvent for the stereoselective debromination of vicinal-dibromides to form (E)-alkenes, which are precursors to diols. organic-chemistry.org The use of ILs can also simplify catalyst recovery and recycling, a key aspect of sustainable chemistry. organic-chemistry.org The unique properties of ILs can be tailored by modifying the cation or anion, potentially allowing for the optimization of reaction conditions to favor specific chemo- or regioselective outcomes in the synthesis of this compound precursors. researchgate.net

Table 2: Advantages of Ionic Liquids in Synthesis

PropertyAdvantage in SynthesisRelevance to this compound Synthesis
Negligible Vapor PressureReduced air pollution, safer handling, easy product isolation by distillation.Minimizes solvent loss and environmental impact during multi-step synthesis.
High Thermal StabilityAllows for a wider range of reaction temperatures.Enables reactions that may require high activation energy.
Tunable Polarity/Solvating AbilityCan be designed to dissolve specific reactants and catalysts, influencing reaction pathways.Can improve solubility of polar precursors (like diols) and organometallic catalysts.
Catalytic ActivityCan act as acidic, basic, or organocatalysts, eliminating the need for separate catalysts. researchgate.netCould promote key C-C bond forming steps or functional group transformations.
Easy RecyclabilityReduces waste and cost. organic-chemistry.orgMakes the overall synthetic process more sustainable and economical.

Utilization of Ultrasonic Energy in Synthesis

Sonochemistry, the application of high-frequency ultrasound (>20 kHz) to chemical reactions, provides a powerful tool for process intensification. The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. This collapse generates transient "hot spots" with extremely high local temperatures and pressures, leading to a dramatic acceleration of chemical reactions.

The use of ultrasound can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. It has been successfully applied to a wide range of organic transformations. For example, the O-acetylation of alcohols with acetic anhydride, a reaction relevant to the derivatization of this compound, has been achieved in excellent yields and short reaction times at ambient temperature under ultrasonic irradiation, even without a catalyst. researchgate.net The energy provided by cavitation can overcome activation barriers and enhance mass transport, particularly in heterogeneous reactions. This green approach could be instrumental in optimizing the synthesis of this compound and its derivatives, potentially enabling reactions that are inefficient under silent (non-sonicated) conditions. researchgate.netnih.gov

In-depth Derivatization of this compound Remains a Niche Area in Published Research

While the chemical compound this compound is known and utilized in certain specific synthetic contexts, a thorough review of publicly available scientific literature and patent databases reveals a notable scarcity of detailed research focused specifically on its advanced derivatization methodologies. Consequently, constructing a detailed article on the functional group interconversions and selective transformations of its hydroxyl groups, as per the requested outline, is not feasible based on current published findings.

Extensive searches for methodologies such as esterification, etherification, and selective functionalization of one hydroxyl group over the other for this compound did not yield specific scholarly articles or detailed experimental procedures. The available information often mentions the compound merely as a potential component in broader chemical compositions or as a structural motif within more complex molecules, without detailing the reactions of its own functional groups.

It is crucial to distinguish this compound from a similarly named but structurally different compound, 2,4-hexadiyne-1,6-diol (B1360023). The latter, a diyne, is more extensively documented in chemical literature, particularly in the fields of polymer science and materials chemistry. However, the reactivity and synthetic applications of this diyne are not directly transferable to the mono-yne structure of this compound.

Due to the lack of specific, in-depth research data on the derivatization techniques for this compound, providing a scientifically accurate and thorough article that adheres to the requested sections on esterification, etherification, and selective hydroxyl group transformations is not possible at this time. Further primary research would be required to elucidate these specific synthetic methodologies.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Reactivity Profiles of the Alkyne Moiety in Hex-2-yne-1,6-diol

The internal carbon-carbon triple bond in this compound is the primary site of unsaturation and a key locus of its reactivity. This alkyne moiety is susceptible to a variety of addition reactions.

Investigation of Addition Reactions Across the Triple Bond

The electron-rich nature of the π-bonds in the alkyne allows it to undergo electrophilic addition reactions. Reagents such as halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are expected to add across the triple bond. The addition of one equivalent of a halogen would likely result in the formation of a dihaloalkene, while the addition of a second equivalent would yield a tetrahaloalkane. The stereochemistry of the initial addition is typically anti. Similarly, hydrohalogenation would proceed via a vinyl carbocation intermediate, with the regioselectivity being less of a factor for this symmetrically substituted internal alkyne.

Catalytic hydrogenation of the triple bond can also be achieved. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), would be expected to produce the corresponding cis-alkene, Hex-2-ene-1,6-diol, via syn-addition of hydrogen. Complete hydrogenation with a more active catalyst like platinum or palladium on carbon would lead to the fully saturated Hexane-1,6-diol.

Mechanistic Studies of Cyclization Reactions Involving Alkyne and Hydroxyl Groups

The presence of both alkyne and hydroxyl groups within the same molecule opens up the possibility of intramolecular cyclization reactions. Under acidic or metal-catalyzed conditions, one of the hydroxyl groups could act as an internal nucleophile, attacking the activated alkyne. This process, known as cycloisomerization, could lead to the formation of cyclic ethers. The regioselectivity of such a reaction would depend on the reaction conditions and the relative stability of the resulting ring structures (e.g., five-membered versus six-membered rings). Mechanistically, this could involve the formation of a vinyl cation intermediate followed by intramolecular nucleophilic attack by the hydroxyl oxygen.

Reactivity of the Hydroxyl Functional Groups

The two primary hydroxyl groups in this compound exhibit the typical reactivity of alcohols.

Nucleophilic Characteristics and Participation in Intermolecular Processes

The oxygen atoms of the hydroxyl groups possess lone pairs of electrons, making them nucleophilic. They can participate in a variety of intermolecular reactions, such as etherification and esterification. For example, in the presence of a strong acid and another alcohol, intermolecular dehydration could lead to the formation of an ether. Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions would result in the formation of the corresponding ester.

Intramolecular Participation in Tandem Reactions and Rearrangements

As mentioned in section 3.1.2, the hydroxyl groups can act as intramolecular nucleophiles. In tandem reactions, the initial reaction at the alkyne could be followed by a subsequent reaction involving one or both hydroxyl groups. For instance, a metal-catalyzed reaction could activate the alkyne towards nucleophilic attack by one hydroxyl group, and this could be followed by a second cyclization involving the other hydroxyl group, potentially leading to bicyclic products. While plausible, specific examples for this compound are not documented.

Reaction Kinetics and Thermodynamics of this compound Transformations

Without experimental data, any discussion of reaction rates, equilibrium constants, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for specific transformations of this compound would be purely speculative.

Influence of Molecular Architecture and Stereochemical Configurations on Reactivity

The molecular architecture of this compound, characterized by a linear six-carbon chain with a triple bond at the C2-C3 position and hydroxyl groups at the terminal C1 and C6 positions, plays a significant role in its reactivity.

Influence of the Alkyne Moiety: The internal alkyne is less reactive than a terminal alkyne due to the steric hindrance provided by the flanking methylene (B1212753) and hydroxymethyl groups. This steric hindrance can influence the regioselectivity and stereoselectivity of addition reactions. For instance, in reactions such as hydrogenation or halogenation, the approach of reagents to the triple bond is sterically influenced, which can lead to specific stereochemical outcomes (e.g., syn- or anti-addition).

Influence of the Hydroxyl Groups: The two primary hydroxyl groups can influence the reactivity of the alkyne through several mechanisms:

Intramolecular Participation: The hydroxyl groups can act as internal nucleophiles, potentially leading to cyclization reactions under certain conditions. For example, in the presence of a suitable catalyst, an intramolecular etherification could occur.

Electronic Effects: The electron-withdrawing nature of the hydroxyl groups can have a modest effect on the electron density of the alkyne, influencing its susceptibility to electrophilic attack.

Hydrogen Bonding: The ability of the hydroxyl groups to form hydrogen bonds can affect the solubility of the compound and the transition states of its reactions, thereby influencing reaction rates and pathways.

Stereochemical Configurations: As this compound is an achiral molecule, it does not possess inherent stereocenters. However, reactions at the alkyne can lead to the formation of stereoisomers. For example, partial hydrogenation can produce either the (Z)- or (E)-alkene, depending on the catalyst and reaction conditions. Subsequent reactions on the resulting alkene or the diol can then lead to diastereomers if new stereocenters are created. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism and the stereodirecting influence of the existing functional groups.

A hypothetical reaction pathway illustrating the influence of stereochemistry is the dihydroxylation of the corresponding (Z)-hex-2-ene-1,6-diol, which would be expected to yield a different diastereomer compared to the dihydroxylation of the (E)-isomer.

Reaction TypeReagentsExpected Stereochemical OutcomeProduct Type
Partial HydrogenationH₂, Lindlar's Catalystsyn-addition(Z)-Hex-2-ene-1,6-diol
Partial HydrogenationNa, liquid NH₃anti-addition(E)-Hex-2-ene-1,6-diol
HalogenationBr₂anti-addition(E)-2,3-Dibromohex-2-ene-1,6-diol

Computational and Experimental Approaches to Mechanistic Elucidation of Reaction Pathways

The elucidation of reaction mechanisms for molecules like this compound involves a combination of computational and experimental techniques to provide a detailed understanding of the reaction pathways, transition states, and intermediates.

Computational Approaches:

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the mechanistic pathways of reactions involving alkynes. These computational approaches can be used to:

Model Reaction Intermediates and Transition States: By calculating the energies of various possible intermediates and transition states, the most likely reaction pathway can be determined. For example, the mechanism of an electrophilic addition to the alkyne can be modeled to understand the structure and stability of the resulting vinyl cation intermediate.

Predict Reaction Kinetics and Thermodynamics: Computational methods can provide estimates of activation energies and reaction enthalpies, offering insights into the feasibility and rate of a reaction.

Investigate Stereoselectivity: The energy differences between transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome of a reaction. For this compound, this could be applied to predict the facial selectivity of an addition reaction to the triple bond.

Computational MethodApplication in Studying this compound Reactivity
Density Functional Theory (DFT)Calculation of ground state geometries, transition state structures, and reaction energies.
Ab initio methodsHigh-accuracy calculations for benchmarking DFT results and studying electron correlation effects.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the molecule and its interactions with solvents and reagents.

Experimental Approaches:

Experimental studies are essential for validating the predictions made by computational models and for providing tangible evidence of reaction mechanisms. Key experimental techniques include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to identify the structures of reactants, products, and, in some cases, stable intermediates. For instance, the formation of a specific stereoisomer of a product can be confirmed by 2D NMR techniques like NOESY.

Kinetic Studies: By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading), the rate law of a reaction can be determined. This information is crucial for deducing the molecularity of the rate-determining step of the reaction.

Isotope Labeling Studies: Replacing specific atoms in the reactant with their isotopes (e.g., deuterium (B1214612) for hydrogen) and tracking their position in the products can provide definitive evidence for bond-making and bond-breaking steps in a proposed mechanism. For a reaction involving this compound, deuterating the hydroxyl groups could help elucidate their role in a particular transformation.

Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product. This provides direct evidence for the existence of that intermediate in the reaction pathway.

Through the synergistic application of these computational and experimental methods, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved.

Catalytic Applications in Hex 2 Yne 1,6 Diol Chemistry

Development of Chiral Catalysts for Enantioselective Synthesis with Hex-2-yne-1,6-diol Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, especially in the pharmaceutical and fine chemical industries. This compound and its analogues, possessing internal alkyne and diol functionalities, are valuable substrates for asymmetric transformations. The development of chiral catalysts capable of inducing high enantioselectivity in reactions involving these substrates is an active area of research.

Transition metal catalysis, particularly using metals like gold, palladium, rhodium, and copper, has been instrumental in this field. Chiral ligands play a crucial role by creating a specific chiral environment around the metal center, dictating the stereochemical outcome of the reaction. For instance, chiral bisphosphine ligands, such as BINAP derivatives, and phosphoramidites have been successfully employed in gold-catalyzed reactions, leading to high enantioselectivities in processes like cycloadditions and hydrofunctionalizations of alkynes tcichemicals.commdpi.compolyu.edu.hk.

Research has explored the use of chiral ligands derived from diols, such as TADDOL-related structures, in asymmetric gold catalysis. These ligands, often incorporated into phosphoramidites, have demonstrated efficacy in various transformations, including cycloadditions and hydroarylations, yielding products with good to outstanding enantiomeric excesses acs.org. Similarly, chiral diol ligands have been investigated for copper-mediated asymmetric C–H alkynylation reactions, showcasing their potential in creating chiral centers through C–H bond functionalization researchgate.net.

While direct examples specifically detailing the enantioselective synthesis using this compound itself are not extensively detailed in the provided snippets, the broader context of alkyne diol chemistry highlights the principles involved. Analogous reactions, such as the gold(I)-catalyzed cycloisomerization of enynes and the addition of O-nucleophiles to alkynes, demonstrate the activation of alkynes by gold complexes, leading to the formation of cyclic acetals and other oxygenated heterocycles with controlled stereochemistry acs.org. The development of chiral catalysts for these transformations often relies on fine-tuning ligand structures to achieve optimal interactions with the alkyne diol substrates.

Ligand Design and Cooperative Catalysis in Alkyne Diol Systems

Cooperative catalysis, where two or more catalytic species work in concert to achieve a transformation, offers a powerful strategy for enhancing reactivity, selectivity, and enabling novel reaction pathways. In the context of alkyne diol chemistry, cooperative catalysis can involve the synergistic action of transition metals with other catalysts, such as organocatalysts (e.g., chiral amines or phosphoric acids), or even bimetallic systems.

Cooperative Catalysis with Transition Metals and Organocatalysts: Several research efforts have focused on combining transition metal catalysts with organocatalysts to achieve synergistic effects in alkyne transformations. For example, the combination of chiral amines with gold(I) catalysts has been successfully applied to various tandem reactions, including intramolecular additions of alkynes and enamine catalysis chim.itsioc-journal.cn. These systems leverage the ability of gold to activate alkynes and the organocatalyst to activate other functional groups, such as aldehydes, through enamine or iminium ion formation. This dual activation strategy can lead to the highly enantioselective synthesis of heterocyclic compounds, such as pyrrolidines and tetrahydrofurans chim.it.

Bimetallic Cooperative Catalysis: Bimetallic catalysis, employing two transition metals, also plays a significant role. For instance, synergistic copper/palladium catalysis has been utilized in the allylboration of alkynes. In these systems, mechanistic studies have elucidated the crucial role of ligands in forming key intermediates, such as copper-alkenylboron complexes, which then undergo transmetalation with palladium co-catalysts acs.org. Such cooperative bimetallic approaches allow for the stereoselective synthesis of complex molecules, including diene diols, which are valuable synthetic building blocks acs.org.

Ligand Design Principles: The design of effective ligands is paramount for both enantioselective catalysis and cooperative systems. For gold catalysis, the linear coordination geometry of Au(I) presents a unique challenge in ligand design, requiring careful consideration of the distance between the ligand and the activated substrate polyu.edu.hk. Ligands such as phosphoramidites, phosphines (e.g., Josiphos, BINAP, SEGPHOS), and N-heterocyclic carbenes (NHCs) have been extensively explored tcichemicals.commdpi.compolyu.edu.hk. The fine-tuning of steric and electronic properties of these ligands, often through modifications at various positions, is critical for achieving high reactivity and enantioselectivity polyu.edu.hkchemrxiv.org.

For alkyne diol systems, the presence of hydroxyl groups can influence catalyst performance and substrate activation. Ligands that can effectively coordinate to the metal center while also potentially interacting with the hydroxyl groups or directing the alkyne activation are of particular interest. The development of "one-point binding" ligands, for example, has shown promise in asymmetric gold catalysis, allowing for efficient transformations with good to outstanding enantioselectivities acs.org.

Data Table: Examples of Ligands and Catalytic Systems in Alkyne Transformations

While specific data directly correlating this compound with precise enantioselectivities in the provided snippets is limited, the following table illustrates the types of chiral ligands and catalytic systems employed in related alkyne chemistries, which inform the design principles for this compound transformations.

Catalyst System (Metal + Ligand)Reaction TypeSubstrate ClassKey Outcome / Selectivity AchievedReference Snippet
Au(I) + PhosphoramiditesCycloadditions, HydroarylationsEnynes, AllenesHigh enantioselectivity (ee) mdpi.comacs.org
Au(I) + Bisphosphine ligandsCycloisomerizations, CouplingAlkynes, Enynes, AllenesHigh enantioselectivity (ee) tcichemicals.compolyu.edu.hk
Cu + Chiral Sulfonate-bearing NHCAsymmetric AllylborationTerminal AlkynesHigh enantioselectivity (ee) acs.org
Pd + Chiral PhosphoramiditesAsymmetric Allylic SubstitutionVarious substratesHigh enantioselectivity (ee) acs.org
Rh(I) + Axially Chiral Biaryl Bisphosphine[2+2+2] Cycloaddition1,6-Diynes, MonoynesHigh enantioselectivity (ee) tcichemicals.com
Cu/Pd BimetallicSynergistic AllylborationAlkynes, Vinyl EpoxidesHigh chemo-, stereo-, regio-, enantioselectivity acs.org
Au(I) + Chiral AmineTandem reactions (e.g., Mannich)Aldehydes, AlkynesHigh enantioselectivity (ee) chim.itsioc-journal.cn
Pd + Planar Chiral Oxazole-PyridineAcetoxylative CyclizationAlkyne-tethered cyclohexadienonesHigh enantioselectivity (ee) dicp.ac.cn

Advanced Spectroscopic Characterization and Structural Analysis of Hex 2 Yne 1,6 Diol and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides direct evidence of the functional groups and the nature of chemical bonds present in a molecule. For Hex-2-yne-1,6-diol, these techniques are instrumental in confirming the presence of hydroxyl groups, the alkyne moiety, and hydrocarbon chains.

The IR spectrum is expected to exhibit characteristic absorption bands:

A broad and strong absorption in the region of 3200-3600 cm⁻¹ attributed to the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding.

C-H stretching vibrations from the methylene (B1212753) groups (sp³ hybridized carbons) typically appear in the range of 2850-3000 cm⁻¹.

The C≡C stretching vibration of the internal alkyne is expected in the region of 2100-2260 cm⁻¹. For symmetrical alkynes like this compound, this band can be weak or absent due to the lack of a significant dipole moment change during the vibration. However, in related diynes, this absorption is observable rsc.orgchemicalbook.comnist.govsigmaaldrich.com.

The C-O stretching vibration of the primary alcohol is typically observed in the fingerprint region, around 1050-1200 cm⁻¹.

Table 5.1.1: Expected Vibrational Frequencies for this compound

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchHydroxyl3200-3600Strong, Broad
C-H Stretch (sp³)Methylene2850-3000Medium
C≡C StretchAlkyne2100-2260Weak/Medium
C-O StretchPrimary Alcohol1050-1200Medium
C-H BendingMethylene1300-1475Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for detailed structural determination, providing information about the chemical environment of hydrogen and carbon atoms, and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR): For this compound (HO-CH₂-CH₂-C≡C-CH₂-CH₂-OH), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons:

The hydroxyl protons (-OH) are typically observed as a singlet or a broad signal, whose chemical shift is highly dependent on solvent, concentration, and temperature, often appearing between 1-5 ppm.

The methylene protons adjacent to the hydroxyl groups (-CH₂-OH) are expected to resonate as a triplet (due to coupling with the adjacent methylene group) in the range of approximately 3.6-3.8 ppm.

The methylene protons adjacent to the alkyne carbons (-CH₂-C≡) are anticipated to appear as a triplet (due to coupling with the adjacent methylene group) in the region of 2.0-2.5 ppm.

Carbon Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon backbone:

The two alkyne carbons (C≡C) are expected to resonate in the characteristic deshielded region of 80-90 ppm.

The methylene carbons adjacent to the alkyne (-CH₂-C≡) would typically appear around 20-30 ppm.

The methylene carbons adjacent to the hydroxyl groups (-CH₂-OH) are expected to be found in the range of 60-70 ppm, reflecting the deshielding effect of the oxygen atom.

While specific experimental NMR data for this compound was not directly detailed in the provided snippets, these expected chemical shifts are based on established NMR correlations for similar functional groups and compounds libretexts.orgchemicalbook.commdpi.com.

Table 5.2.1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeChemical EnvironmentExpected Chemical Shift (ppm)Expected Multiplicity
Hydroxyl-OH1-5s (broad)
Methylene (α-OH)-CH₂-OH3.6-3.8t
Methylene (α-C≡)-CH₂-C≡2.0-2.5t

Table 5.2.2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeChemical EnvironmentExpected Chemical Shift (ppm)
Alkyne-C≡C-80-90
Methylene (α-C≡)-CH₂-C≡20-30
Methylene (α-OH)-CH₂-OH60-70

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. Electron ionization (EI) is a common method, yielding a molecular ion ([M]⁺•) and fragment ions.

For this compound (C₆H₁₀O₂), the expected molecular ion peak would be at m/z 114. Common fragmentation pathways for alcohols and alkynes can be anticipated:

Loss of Water: Alcohols often undergo dehydration, leading to a fragment ion at [M - H₂O]⁺• (m/z 96).

Alpha-Cleavage: While more common for ethers or amines, cleavage adjacent to the hydroxyl group or the alkyne can occur.

Fragmentation around the Alkyne: The triple bond can be a site of fragmentation, potentially yielding smaller hydrocarbon fragments or fragments containing the hydroxyl groups.

Specific EI mass spectral data for this compound was not found in the provided snippets. However, general principles of alcohol and alkyne fragmentation libretexts.org can guide the interpretation of its mass spectrum.

Table 5.3.1: Expected Mass Spectrometry Data for this compound

Ion TypeMass-to-Charge Ratio (m/z)Proposed Fragment/Origin
Molecular Ion114[M]⁺•
Fragment Ion96[M - H₂O]⁺•
Fragment Ion97[M - OH]⁺
Fragment IonsVariousCleavage products

X-ray Crystallography for Three-Dimensional Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and molecular conformation. For this compound, if it can be crystallized, X-ray diffraction would provide:

Confirmation of Connectivity: Verifying the linear arrangement of the carbon chain and the positions of the hydroxyl groups and the alkyne.

Bond Lengths and Angles: Precise measurement of C-C, C≡C, C-O, and O-H bond lengths, as well as bond angles, confirming the expected geometry.

Conformation: Determination of the preferred conformation of the molecule in the solid state.

Crystal Packing: Analysis of how molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the hydroxyl groups, which can significantly influence the material's properties.

While specific crystallographic data for this compound was not found in the provided search results, related diols like Hexane-1,6-diol have documented crystal structures nih.gov, illustrating the utility of this technique for such compounds. For derivatives, X-ray crystallography has been used to confirm structures and analyze packing arrangements ugr.esscispace.comniscpr.res.in.

Electronic Spectroscopy (UV-Vis) and Photophysical Property Investigations of Conjugated Derivatives

Electronic spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, probes electronic transitions within molecules. For compounds with conjugated π-electron systems, UV-Vis spectroscopy is highly informative, as these systems absorb light in the UV and visible regions of the electromagnetic spectrum.

This compound itself, possessing only an isolated alkyne and saturated alkyl chains, does not have significant chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). Its absorption is primarily due to π → π* transitions of the alkyne, which occur at very low wavelengths (far UV) and are often weak.

However, when this compound is incorporated into or modified to form conjugated derivatives , its UV-Vis absorption properties become significantly enhanced and characteristic. The extent of conjugation directly influences the absorption maximum (λmax) and molar absorptivity (ε). As the conjugation length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic shift (shift to longer wavelengths) of the λmax jove.comlibretexts.org. In highly conjugated systems, absorption can extend into the visible region, imparting color to the molecule.

Examples of conjugated systems involving alkynes, as seen in the literature researchgate.net, include oligoynes with multiple triple bonds or systems where the alkyne is part of a larger conjugated π-system. These derivatives exhibit distinct absorption bands, allowing for the study of their electronic structure and photophysical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Prediction of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Hex-2-yne-1,6-diol, these calculations would provide a detailed picture of its preferred shape and electronic properties.

Molecular Geometry: Using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or more commonly, Density Functional Theory (DFT), the equilibrium geometry of this compound can be determined. These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the linear geometry of the C-C≡C-C fragment would be confirmed, and the rotational positions of the terminal hydroxymethyl groups (-CH2OH) would be optimized to find the lowest energy conformation.

Electronic Structure: The calculations would also provide insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and shapes are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Below is an illustrative table of the kind of data that would be generated for the optimized geometry of this compound.

ParameterPredicted Value
C≡C Bond Length~1.20 Å
C-C≡C Bond Angle~178-180°
C-O Bond Length~1.43 Å
O-H Bond Length~0.96 Å
HOMO Energy(Example Value)
LUMO Energy(Example Value)
HOMO-LUMO Gap(Example Value)

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Characterization

DFT is a widely used computational method for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost. For this compound, DFT studies could elucidate the pathways of various reactions it might undergo.

Reaction Mechanism Elucidation: By mapping the potential energy surface of a reaction, DFT can identify the most likely reaction pathway. For example, the mechanism of the oxidation of the hydroxyl groups or addition reactions across the alkyne bond could be investigated. The calculations would reveal the structures of intermediates and transition states along the reaction coordinate.

Transition State Characterization: A key aspect of these studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction pathway and is characterized by having exactly one imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

This table illustrates the type of energetic data that would be obtained from a DFT study of a hypothetical reaction involving this compound.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Reagent)0.0
Transition State 1(Example Value)
Intermediate(Example Value)
Transition State 2(Example Value)
Products(Example Value)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to interpret and validate experimental spectra.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts, when compared to experimental values, can help in the definitive assignment of signals and confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. These theoretical frequencies correspond to the absorption bands in an IR spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned to specific functional groups, such as the O-H stretch, C-H stretch, and the C≡C triple bond stretch.

The following table shows an example of how predicted and experimental spectroscopic data for this compound would be compared.

Spectroscopic ParameterPredicted ValueExperimental Value
1H NMR Chemical Shift (CH2)(Example ppm)(Experimental ppm)
13C NMR Chemical Shift (C≡C)(Example ppm)(Experimental ppm)
IR Frequency (O-H stretch)(Example cm-1)(Experimental cm-1)
IR Frequency (C≡C stretch)(Example cm-1)(Experimental cm-1)

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. These simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

Conformational Analysis: While quantum chemical calculations can identify energy minima, MD simulations can explore the conformational landscape of the molecule at a given temperature. By simulating the motion of the atoms over time, different accessible conformations and the transitions between them can be observed. This is particularly useful for understanding the flexibility of the carbon chain and the rotation of the hydroxyl groups.

This table illustrates the type of information that could be extracted from an MD simulation of this compound in water.

PropertyDescription
Conformational DihedralsDistribution of key dihedral angles over time.
Radial Distribution FunctionsProbability of finding solvent molecules at a certain distance from specific atoms.
Hydrogen Bond AnalysisAverage number and lifetime of hydrogen bonds between the diol and water.
Diffusion CoefficientRate of diffusion of this compound in the solvent.

Computational Analysis of Steric and Electronic Effects on Reactivity and Selectivity

Computational methods can be employed to dissect the influence of steric and electronic factors on the reactivity and selectivity of reactions involving this compound.

Steric Effects: The size and spatial arrangement of substituents can influence the rate and outcome of a reaction. Computational models can quantify steric hindrance, for example, by calculating steric energies or by visualizing the accessible surface area around the reactive sites of the molecule. This would be important in understanding the regioselectivity of addition reactions to the alkyne.

Electronic Effects: The distribution of electrons in the molecule plays a crucial role in its reactivity. Electronic effects can be analyzed through various computational approaches, such as natural bond orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. These analyses can help explain why certain parts of the molecule are more susceptible to nucleophilic or electrophilic attack.

The following table provides an example of how computational analysis could be used to compare the steric and electronic properties at different positions in this compound.

PositionNatural Charge (NBO)Steric Accessibility
C2 (alkyne)(Example Value)(Example Value)
C3 (alkyne)(Example Value)(Example Value)
O1 (hydroxyl)(Example Value)(Example Value)
O6 (hydroxyl)(Example Value)(Example Value)

Applications in Advanced Materials Science and Polymer Chemistry

Hex-2-yne-1,6-diol as a Monomer for Polymer Synthesis

The bifunctional nature of this compound, with two primary hydroxyl groups, allows it to act as a monomer in various step-growth polymerization reactions.

Exploration of Polycondensation Reactions

The terminal hydroxyl groups of this compound can readily participate in polycondensation reactions with complementary difunctional monomers, such as dicarboxylic acids (or their derivatives like acyl chlorides and esters) and diisocyanates. These reactions lead to the formation of polyesters and polyurethanes, respectively.

Polyesters: When reacted with a dicarboxylic acid like adipic acid or terephthalic acid, this compound would form a polyester (B1180765). The rigid alkyne unit incorporated into the polymer backbone would be expected to influence the material's thermal and mechanical properties, potentially increasing the glass transition temperature (Tg) and modulus compared to a polyester made with its saturated analogue, 1,6-hexanediol.

Polyurethanes: In polyurethane synthesis, the diol reacts with a diisocyanate, such as 1,6-hexamethylene diisocyanate (HMDI), to form the characteristic urethane (B1682113) linkages. scispace.comresearchgate.net The inclusion of the alkyne moiety from this compound would create a polyurethane with pendant or in-chain functionality, which could be used for subsequent modifications or for tuning material properties. researchgate.net

Table 1: Potential Polycondensation Reactions with this compound
Polymer TypeCo-monomer ExampleExpected Polymer Backbone FeaturePotential Property Influence
PolyesterAdipic AcidEster linkages with internal alkyne unitsIncreased rigidity and thermal stability
PolyurethaneHexamethylene Diisocyanate (HMDI)Urethane linkages with internal alkyne unitsSite for post-polymerization modification

Application in Click Chemistry Polymerization Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific. While the most common type, copper-catalyzed azide-alkyne cycloaddition (CuAAC), requires a terminal alkyne, the internal alkyne of this compound can participate in other forms of click reactions. chemrxiv.orgugent.be

Thiol-yne Reactions: The internal alkyne can react with thiol-containing compounds in a thiol-yne reaction, which can proceed via a radical-mediated or nucleophilic pathway. researchgate.netnih.gov If this compound is first converted into a polymer (e.g., a polyester), the alkyne units along the backbone could serve as sites for post-polymerization modification or cross-linking with dithiol compounds. This approach allows for the creation of functionalized materials and polymer networks. acs.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While less reactive than terminal alkynes, internal alkynes can participate in SPAAC if the alkyne is part of a strained ring system. To utilize this compound in this manner, it would first need to be incorporated into a cyclic monomer, a complex synthetic step.

Integration into Diverse Polymeric Architectures

Beyond linear polymers, this compound can be integrated into more complex polymer structures, serving as a key component for creating networks and advanced macromolecular designs.

As Cross-linking Agents in Polymer Networks

The bifunctionality of this compound allows it to act as a cross-linking agent. In systems like polyurethane or polyester resins, it can be added to connect linear polymer chains, forming a three-dimensional network. This cross-linking increases the material's rigidity, solvent resistance, and thermal stability. The central alkyne group would remain as a functional handle within the cross-linked structure, offering a site for further chemical reactions. Its saturated counterpart, 1,6-hexanediol, is widely used as a cross-linking agent and chain extender in polyurethanes and acrylics. wikipedia.org

As Building Blocks for Complex Macromolecular Structures

The defined, rigid geometry of the alkyne unit makes this compound an attractive building block for constructing complex macromolecules where precise shape and structure are desired. For instance, it could be used in the synthesis of:

Dendrimers and Hyperbranched Polymers: By protecting one hydroxyl group and reacting the other, and then deprotecting and repeating the process, it is theoretically possible to build dendritic or hyperbranched structures. The alkyne core would provide a rigid scaffold element.

Sequence-Controlled Polymers: The alkyne can serve as a specific point for modification in the step-wise synthesis of polymers with a defined sequence of monomers, a growing field in materials science.

Role in Supramolecular Chemistry and Self-Assembly of Advanced Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound suggests it could be a valuable component in designing self-assembling systems.

Hydrogen Bonding: The two terminal hydroxyl groups are capable of forming strong hydrogen bonds. This could direct the self-assembly of the molecules into ordered structures like sheets or fibrous networks.

Rigid-Flexible Amphiphiles: If one hydroxyl group is modified with a long, flexible alkyl chain, the resulting molecule would have a rigid, polar head (from the diol and alkyne) and a flexible, nonpolar tail. Such amphiphilic structures are known to self-assemble in solution to form micelles, vesicles, or other complex supramolecular architectures. The rigid alkyne segment would influence the packing and geometry of these assemblies.

While the specific experimental exploration of this compound in these advanced applications is not yet widely documented, its molecular structure provides a clear blueprint for its potential utility across the frontiers of polymer and materials science.

Development of Novel Carbon-Rich Materials and Conjugated Polymers

There is no available research specifically documenting the use of this compound as a precursor or building block for the synthesis of novel carbon-rich materials or conjugated polymers. In principle, the presence of an internal alkyne functional group and two terminal hydroxyl groups suggests that this compound could potentially undergo various polymerization reactions. For instance, the hydroxyl groups could be functionalized to allow for step-growth polymerization, while the alkyne unit could participate in reactions like cyclotrimerization to form aromatic networks, a common strategy for creating carbon-rich materials.

However, without experimental evidence or theoretical studies, any discussion of its role in this area remains purely speculative. The synthesis of carbon-rich materials often involves the thermal or chemical treatment of precursors containing a high percentage of carbon, and alkynediols, in general, can be suitable candidates. Similarly, the incorporation of alkyne units into polymer backbones is a key strategy for creating conjugated polymers with interesting electronic and optical properties. The specific contributions of the internal alkyne in this compound to such properties have not been explored.

Contributions to the Design of Advanced Functional Materials

Given the lack of research on its use in polymer synthesis, there is consequently no information on the contributions of this compound to the design of advanced functional materials. The properties of functional materials are intrinsically linked to their molecular structure. For polymers derived from this compound, one might hypothesize that the specific placement of the alkyne and hydroxyl groups would influence properties such as thermal stability, conductivity, and optical response.

Advanced functional materials are designed for specific applications, ranging from electronics and photonics to sensing and energy storage. The potential of materials derived from this compound in any of these areas is unknown. Research would be needed to first synthesize polymers from this monomer and then characterize their physical and chemical properties to assess their suitability for any advanced applications.

Concluding Remarks and Future Research Perspectives

Current Challenges and Unexplored Areas in Hex-2-yne-1,6-diol Research

Despite the potential of this compound as a synthetic building block, its study is hampered by several key challenges and numerous unexplored research avenues.

Selective Synthesis: A primary hurdle is the development of efficient and selective synthetic routes. Unlike the symmetrical 2,4-hexadiyne-1,6-diol (B1360023), which can be prepared via oxidative coupling of propargyl alcohol, the synthesis of the unsymmetrical this compound is more complex. google.comchemicalbook.com Achieving its structure (HO-CH₂-C≡C-CH₂-CH₂-CH₂-OH) requires precise control over C-C bond formation and the strategic placement of the internal alkyne, likely involving multi-step pathways with protecting group chemistry. The lack of established, high-yield synthetic protocols is a significant barrier to its widespread investigation.

Reactivity and Mechanistic Studies: The reactivity of this compound is largely uncharted territory. The molecule contains two distinct hydroxyl groups—one propargylic (at C1) and one aliphatic (at C6)—whose reactivity may differ significantly. A major unexplored area is the investigation of this differential reactivity, which could be exploited for selective functionalization. Furthermore, the influence of the internal alkyne's electronic properties on the reactivity of both hydroxyl groups is unknown. Detailed mechanistic studies are needed to understand how this molecule behaves in fundamental organic reactions such as oxidation, reduction, and cycloadditions.

Polymerization Potential: While conjugated diynes like 2,4-hexadiyne-1,6-diol are known to undergo solid-state polymerization to form highly conjugated polymers, this compound lacks this conjugated system. Consequently, its polymerization behavior remains an open question. Research could explore its use as a monomer in condensation polymerization via its diol functionality to create polyesters or polyurethanes. The embedded alkyne could then serve as a valuable site for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the material's properties.

Emerging Trends and Interdisciplinary Research Opportunities for Alkyne Diols

The broader field of alkyne chemistry is experiencing rapid growth, with several emerging trends offering exciting opportunities for the study and application of alkyne diols like this compound.

Advanced Catalysis: Modern catalysis offers powerful tools for alkyne activation. For instance, gold-catalyzed reactions have been shown to facilitate complex transformations of alkyne-diols, such as bicycloketalizations, to produce intricate molecular architectures found in natural products. rsc.org Applying these advanced catalytic methods to this compound could lead to the discovery of novel heterocyclic compounds with potential applications in medicinal chemistry and pharmacology.

Click Chemistry and Bioconjugation: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a cornerstone of chemical biology, materials science, and drug development for its efficiency and selectivity. sciencedaily.comidtdna.com Alkyne diols can be incorporated into larger structures, with the alkyne moiety serving as a handle for subsequent "clicking." This creates interdisciplinary research opportunities, enabling the linkage of polymers derived from this compound to biological molecules, surfaces, or nanoparticles, paving the way for advanced biosensors, drug delivery systems, and functional biomaterials.

Flow Chemistry and Process Optimization: The use of continuous flow chemistry is an emerging trend for enhancing the safety and efficiency of reactions involving energetic or unstable compounds, such as some alkynes. Developing continuous flow processes for the synthesis and transformation of alkyne diols could enable better control over reaction parameters, improve yields, and allow for safer scale-up, making these valuable molecules more accessible for research and industrial application.

Potential for Innovation and Impact in Synthetic Chemistry and Material Science

The unique combination of functional groups in this compound provides significant potential for innovation in both fundamental chemistry and applied materials science.

Innovation in Synthetic Chemistry: As a versatile building block, this compound offers the potential for divergent synthesis. Its differentiated hydroxyl groups and internal alkyne can be addressed sequentially, allowing for the construction of complex molecular frameworks from a single starting material. nih.gov This could accelerate the discovery of new molecules with desired properties and lead to the development of novel synthetic strategies. For example, selective hydrogenation of the alkyne could yield the corresponding alkene or alkane diols, further expanding its synthetic utility. researchgate.net

Impact in Materials Science: In materials science, this compound could serve as a unique monomer for creating functional polymers. Its saturated analogue, 1,6-hexanediol, is a key component in the production of polyesters and polyurethanes, imparting flexibility and toughness. atamankimya.com By incorporating an alkyne into this backbone, new materials could be designed with sites for cross-linking, which could enhance thermal stability and mechanical strength. This could have a significant impact on the development of advanced coatings, adhesives, and elastomers with tailored properties. The alkyne functionality also opens the door to creating "smart" materials that can be modified in response to specific stimuli.

Q & A

Q. What are the optimized laboratory synthesis methods for Hex-2-yne-1,6-diol?

this compound (CAS 3031-68-3) can be synthesized via oxidative catalytic coupling. A key methodological advance involves adding butanol to the reaction mixture to prevent precipitation of the product. This creates a two-phase system where the diol dissolves in the butanol layer, enabling efficient phase separation from the aqueous catalyst solution post-reaction . This approach improves yield and purity by minimizing contamination from residual catalysts.

Q. How can spectroscopic techniques characterize this compound?

  • IR Spectroscopy : The compound’s IR spectrum (gas phase) provides critical data for identifying functional groups, particularly the hydroxyl (-OH) and alkyne (C≡C) stretches. Reference spectra are available through the NIST Mass Spectrometry Data Center .
  • Mass Spectrometry : The molecular ion peak (m/z 110.1106) confirms the molecular formula C₆H₆O₂, while fragmentation patterns help validate the structure .
  • NMR : While not explicitly detailed in the evidence, standard ¹H/¹³C NMR would resolve the positions of hydroxyl groups and alkyne bonds.

Q. What safety precautions are critical when handling this compound?

Although specific toxicity data are limited, general diol safety protocols apply:

  • Avoid exposure to strong acids/bases or oxidizing agents, which may trigger hazardous reactions.
  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in a cool, dry environment away from incompatible materials. (Note: refers to hexane-1,6-diol, a structurally distinct compound, and should not be extrapolated here.)

Advanced Research Questions

Q. How does this compound behave during solid-state polymerization?

The dielectric constant of its bis-(p-toluene sulphonate) derivative undergoes significant changes during polymerization, as monitored via dielectric spectroscopy. This property is critical for applications in conductive polymers or optoelectronic materials, where controlled polymerization kinetics influence material performance .

Q. What challenges arise in achieving high-purity this compound for advanced applications?

Key challenges include:

  • Phase Separation : Residual catalyst contamination in aqueous layers necessitates precise solvent selection (e.g., butanol) to ensure complete dissolution of the diol .
  • Purification : Column chromatography or recrystallization may be required to remove byproducts from incomplete coupling reactions.
  • Stability : The compound’s alkyne moieties may react under prolonged exposure to light or oxygen, requiring inert-atmosphere handling.

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Method Validation : Cross-reference IR and mass spectrometry data with NIST standards to confirm structural integrity .
  • Reaction Optimization : Adjust solvent ratios (e.g., butanol-water) or catalyst loading to improve reproducibility .
  • Comparative Studies : Replicate published protocols while monitoring phase separation efficiency and purity via HPLC or GC-MS.

Methodological Considerations

Q. What analytical techniques are recommended for monitoring reactions involving this compound?

  • TLC : Track reaction progress using polar solvents (e.g., ethyl acetate/hexane mixtures).
  • HPLC/GC-MS : Quantify purity and identify byproducts.
  • DSC/TGA : Assess thermal stability for material science applications.

Q. How can the compound’s reactivity be leveraged in material science?

  • Polymer Synthesis : Exploit its diyne structure for solid-state polymerization to create conjugated polymers with tunable dielectric properties .
  • Coordination Chemistry : Use the diol as a ligand for metal-organic frameworks (MOFs), leveraging its dual hydroxyl groups for chelation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.